CP-226269 CP-226269 CP-226269 is a drug which acts as a dopamine agonist selective for the D4 subtype. It is used for researching the role of D4 receptors in the brain.
Brand Name: Vulcanchem
CAS No.: 220941-93-5
VCID: VC0524279
InChI: InChI=1S/C18H19FN4/c19-15-4-5-17-14(11-15)12-16(21-17)13-22-7-9-23(10-8-22)18-3-1-2-6-20-18/h1-6,11-12,21H,7-10,13H2
SMILES: C1CN(CCN1CC2=CC3=C(N2)C=CC(=C3)F)C4=CC=CC=N4
Molecular Formula: C18H19FN4
Molecular Weight: 310.4 g/mol

CP-226269

CAS No.: 220941-93-5

Cat. No.: VC0524279

Molecular Formula: C18H19FN4

Molecular Weight: 310.4 g/mol

Purity: >98% (or refer to the Certificate of Analysis)

* For research use only. Not for human or veterinary use.

CP-226269 - 220941-93-5

Specification

CAS No. 220941-93-5
Molecular Formula C18H19FN4
Molecular Weight 310.4 g/mol
IUPAC Name 5-fluoro-2-[(4-pyridin-2-ylpiperazin-1-yl)methyl]-1H-indole
Standard InChI InChI=1S/C18H19FN4/c19-15-4-5-17-14(11-15)12-16(21-17)13-22-7-9-23(10-8-22)18-3-1-2-6-20-18/h1-6,11-12,21H,7-10,13H2
Standard InChI Key PQOIDBZLMJMYCD-UHFFFAOYSA-N
SMILES C1CN(CCN1CC2=CC3=C(N2)C=CC(=C3)F)C4=CC=CC=N4
Canonical SMILES C1CN(CCN1CC2=CC3=C(N2)C=CC(=C3)F)C4=CC=CC=N4
Appearance Solid powder

Introduction

Chemical Structure and Physicochemical Properties

CP-226269 (IUPAC name: 5-fluoro-2-[(4-pyridin-2-ylpiperazin-1-yl)methyl]-1H-indole) is a synthetic small molecule characterized by a fused indole ring system substituted with a fluorine atom and a pyridinylpiperazine side chain. Its molecular formula, C₁₈H₁₉FN₄, confers a molecular weight of 310.37 g/mol . The compound’s achiral structure eliminates stereochemical complexity, as evidenced by its lack of defined stereocenters or E/Z isomerism .

Structural Features

The indole core of CP-226269 is substituted at the 5-position with fluorine, enhancing electronegativity and influencing receptor binding kinetics. A methylene bridge links the indole nitrogen to a piperazine ring, which is further substituted with a pyridine moiety at the 4-position . This arrangement creates a pharmacophore optimized for D4R interaction, as demonstrated by molecular docking studies .

Table 1: Key Physicochemical Properties of CP-226269

PropertyValueSource
Molecular FormulaC₁₈H₁₉FN₄
Molecular Weight (Da)310.37
Hydrogen Bond Acceptors3
Hydrogen Bond Donors1
Rotatable Bonds3
LogP (Predicted)3.2

The compound’s moderate lipophilicity (LogP ≈ 3.2) balances membrane permeability and aqueous solubility, facilitating central nervous system (CNS) penetration . Its SMILES notation (FC1=CC2=C(NC(CN3CCN(CC3)C4=NC=CC=C4)=C2)C=C1) and InChIKey (PQOIDBZLMJMYCD-UHFFFAOYSA-N) provide unambiguous structural identifiers .

Pharmacological Profile and Mechanism of Action

CP-226269 functions as a full agonist at dopamine D4 receptors, exhibiting nanomolar affinity (Ki = 6.0 nM) and high selectivity over D2 and D3 receptors . This selectivity arises from its unique interactions with transmembrane helix 7 (Thr7.39) in D4Rs, a critical determinant of ligand-receptor specificity .

Receptor Selectivity and Signaling

In vitro assays using HEK293 cells co-expressing human D4, D2L, or D3 receptors with Gαqo5 chimeric proteins demonstrated CP-226269’s preferential activation of D4Rs:

  • D4R EC₅₀: 32 nM (calcium flux assay)

  • D2R EC₅₀: >10,000 nM

  • D3R EC₅₀: 985 nM

The compound’s efficacy in inhibiting cAMP production (EC₅₀ = 5.8 nM) and stimulating phospholipid methylation (EC₅₀ = 2.9 nM) underscores its dual signaling modulation in SK-N-MC neuroblastoma cells . These effects correlate with D4R-mediated phosphatidylethanolamine N-methyltransferase (PEMT) activation, a pathway implicated in synaptic membrane remodeling .

Preclinical Research Findings

Cognitive Enhancement

In the 5-trial inhibitory avoidance model, CP-226269 (0.2–25.0 mg/kg) significantly enhanced memory consolidation, an effect blocked by D4R antagonists . This aligns with D4R’s role in prefrontal cortical circuits governing executive function .

Neurochemical Effects

Nigrostriatal denervation studies in rats revealed upregulated D4R binding in the caudate-putamen following CP-226269 administration, suggesting compensatory receptor plasticity in dopaminergic pathways .

Table 2: Key Preclinical Data

ParameterValueModel SystemSource
Phospholipid Methylation EC₅₀2.9 nMSK-N-MC cells
cAMP Inhibition EC₅₀5.8 nMD4R-transfected cells
Cognitive Enhancement ED₅₀5.2 mg/kgRat inhibitory avoidance

Challenges and Future Directions

Despite its selectivity, CP-226269’s translational success hinges on resolving:

  • Bioavailability Limitations: Poor oral absorption in primate models

  • Receptor Polymorphism Effects: Variable responses across D4R variants (e.g., 7-repeat allele)

  • Long-Term Safety: Prolactin modulation and cardiac QT prolongation risks

Ongoing structure-activity relationship (SAR) studies aim to refine the piperazine substituents to enhance blood-brain barrier penetration .

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